

An In-depth Technical Guide to Halofuginone Hydrobromide: Synthesis and Chemical Properties

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Compound of Interest

Compound Name: *Halofuginone Hydrobromide*

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Introduction

Halofuginone Hydrobromide is the hydrobromide salt of Halofuginone, a synthetic derivative of febrifugine, an alkaloid first isolated from the Chinese herb *Dichroa febrifuga*[1][2]. Initially recognized for its potent anticoccidial properties in veterinary medicine, Halofuginone has garnered significant attention for its broad range of biological activities, including antifibrotic, anti-inflammatory, anti-angiogenic, and antiproliferative effects[1][3][4]. Its multifaceted therapeutic potential stems from its ability to modulate key cellular signaling pathways, making it a subject of extensive research in fibrosis, autoimmune diseases, and oncology[1][3]. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its core mechanisms of action, supported by experimental methodologies.

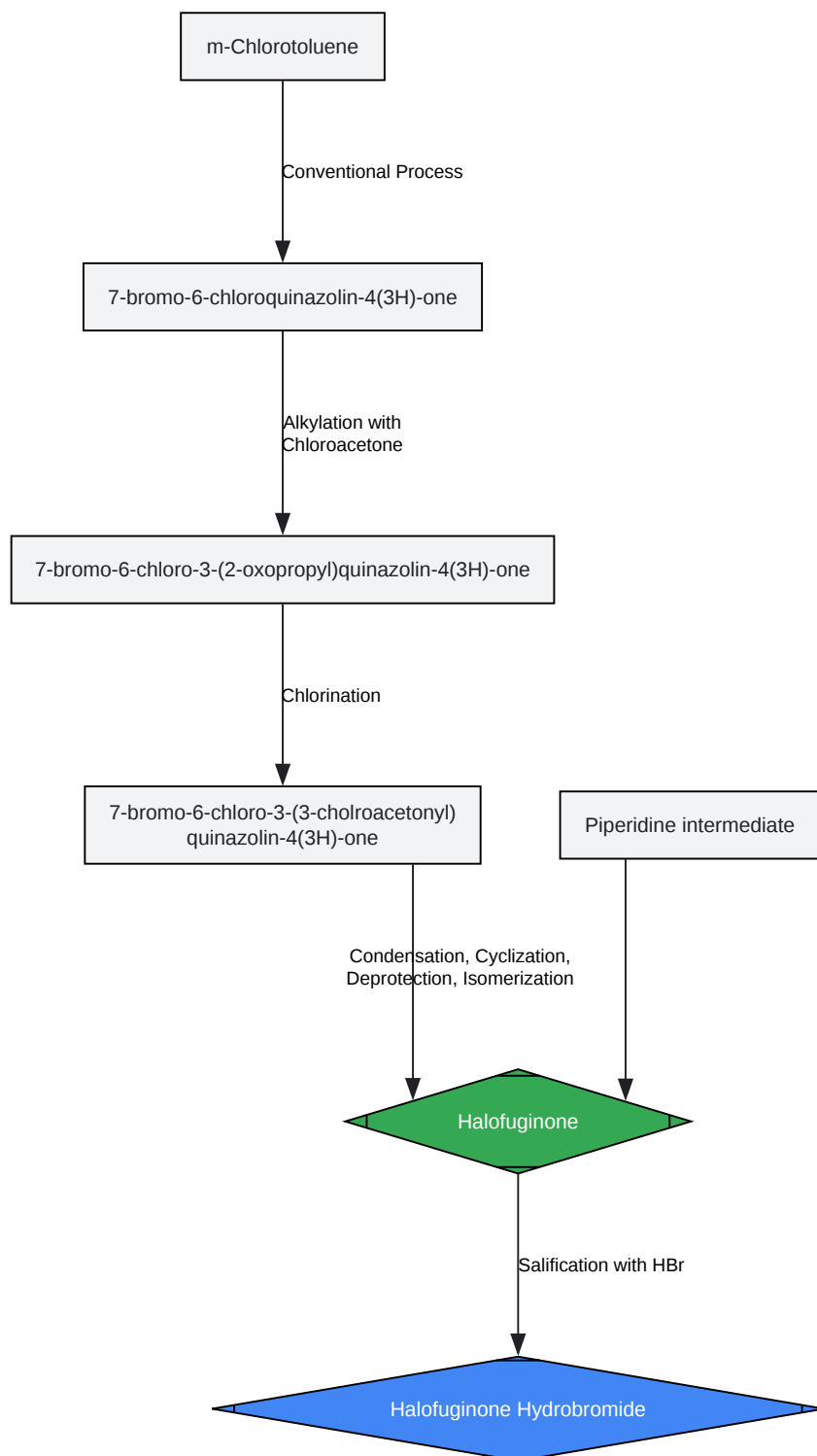
Chemical and Physical Properties

Halofuginone Hydrobromide is a quinazolinone alkaloid characterized by a specific stereochemistry that is crucial for its biological activity[1]. The compound is typically used as a racemic mixture in most preclinical and clinical studies[1]. Its key chemical and physical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide	[5]
Synonyms	Halofuginone HBr, Stenorol	[5][6]
CAS Number	64924-67-0	[5][7]
Molecular Formula	C ₁₆ H ₁₇ BrClN ₃ O ₃ ·HBr	[7][8]
Molecular Weight	495.59 g/mol	[5]
Appearance	White to off-white solid	[7][9]
Melting Point	247°C (with decomposition)	[8][9]
Solubility	Soluble in DMSO up to 100 mM	[7]
Storage Conditions	Store at -20°C. In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)	[9]
Inhibition Constant (K _i)	18.3 nM (for prolyl-tRNA synthetase)	[7]

Synthesis of Halofuginone Hydrobromide

A convenient and cost-effective total synthesis of **Halofuginone Hydrobromide** has been developed, starting from m-chlorotoluene. The overall workflow involves the preparation of a key quinazolinone intermediate followed by a multi-step sequence to introduce the piperidine moiety and finalize the molecule.



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Figure 1. Synthesis workflow for **Halofuginone Hydrobromide**.

Experimental Protocol: Total Synthesis

The following protocol is adapted from the method described by Li et al.[2][6].

Step 1: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one (Intermediate 1) This key intermediate is prepared from 3-chlorotoluene via an optimized conventional process, which involves multiple reaction steps not detailed in the primary reference but is a known synthetic route[2][6].

Step 2: Synthesis of 7-bromo-6-chloro-3-(2-oxopropyl)quinazolin-4(3H)-one (Intermediate 2)

- To a solution of 7-bromo-6-chloroquinazolin-4(3H)-one in a suitable solvent, add chloroacetone.
- The reaction is carried out in the presence of a base (e.g., potassium carbonate) to facilitate the N-alkylation.
- Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.

Step 3: Synthesis of 7-bromo-6-chloro-3-(3-chloroacetyl) quinazolin-4(3H)-one (Intermediate 3)

- Dissolve the product from Step 2 in a suitable chlorinated solvent.
- Introduce a chlorinating agent (e.g., sulfuryl chloride) to the solution.
- Stir the reaction at room temperature until completion, as monitored by TLC.
- Work up the reaction by washing with an aqueous solution and drying the organic layer.

- Remove the solvent under vacuum to obtain the chlorinated intermediate, which can be used in the next step without further purification.

Step 4: Synthesis of Halofuginone This final stage involves a four-step sequence from Intermediate 3 and a protected piperidine derivative[2][6].

- Condensation: React Intermediate 3 with a suitable protected 2-piperidine methanol derivative.
- Cyclization: Induce intramolecular cyclization to form the core structure.
- Deprotection: Remove the protecting group from the piperidine nitrogen.
- Isomerization: Control the stereochemistry at the piperidine ring to obtain the desired (2R,3S) configuration of Halofuginone.

Step 5: Preparation of **Halofuginone Hydrobromide**

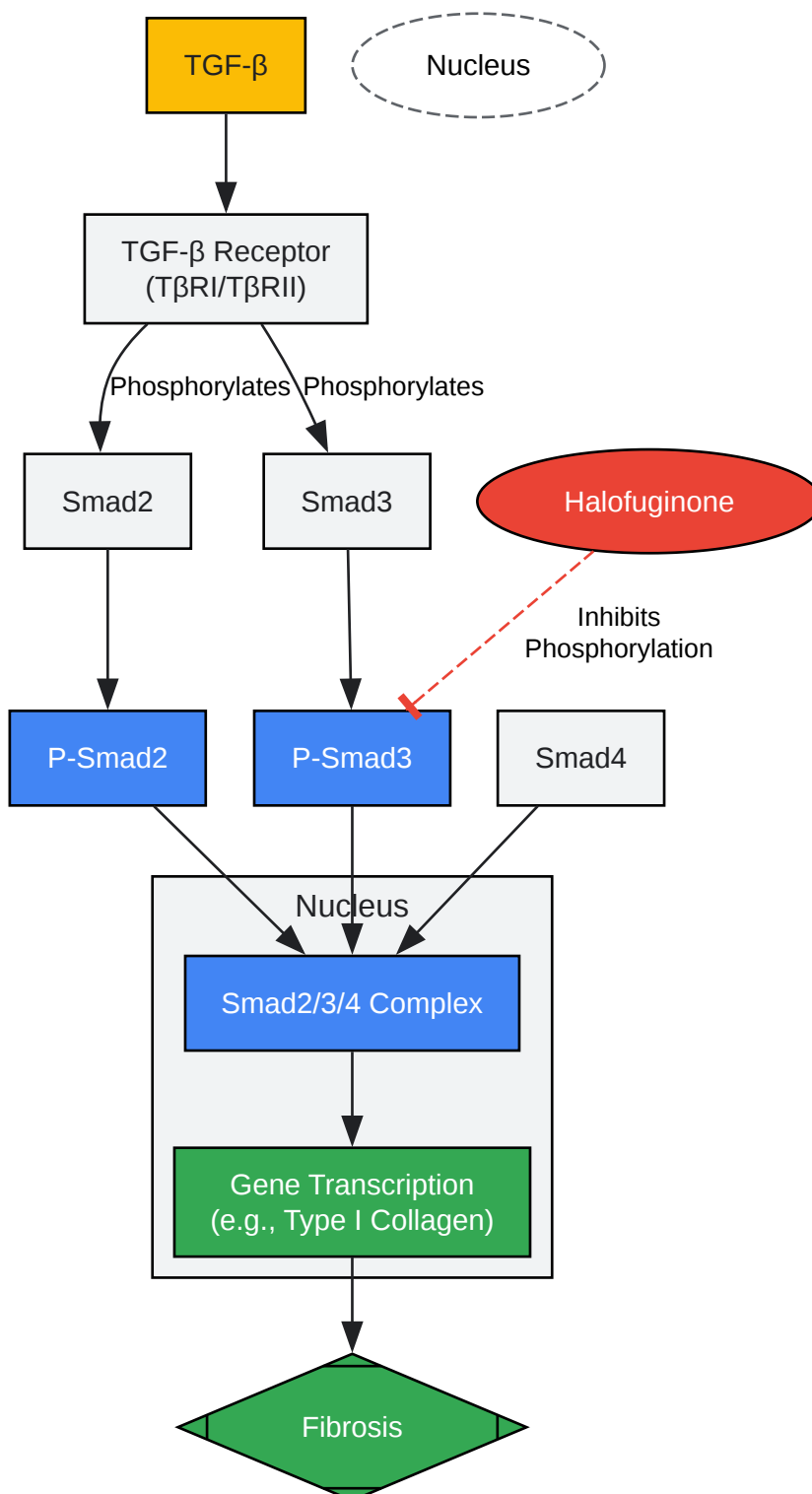
- Dissolve the purified Halofuginone base in a suitable solvent, such as ethanol.
- Add a stoichiometric amount of hydrobromic acid (HBr) to the solution while stirring.
- The **Halofuginone Hydrobromide** salt will precipitate out of the solution.
- Cool the mixture to maximize precipitation, then collect the solid product by filtration.
- Wash the product with a cold solvent and dry under vacuum to yield the final **Halofuginone Hydrobromide** salt[10].

Mechanism of Action

Halofuginone exerts its diverse biological effects primarily through two distinct molecular mechanisms: inhibition of the Transforming Growth Factor- β (TGF- β) signaling pathway and inhibition of prolyl-tRNA synthetase (ProRS) activity[1][3].

Inhibition of TGF- β /Smad3 Signaling

Halofuginone is a potent inhibitor of tissue fibrosis, a process largely driven by the TGF- β signaling pathway[11][12]. It specifically targets the phosphorylation of Smad3, a key downstream effector in the canonical TGF- β cascade.



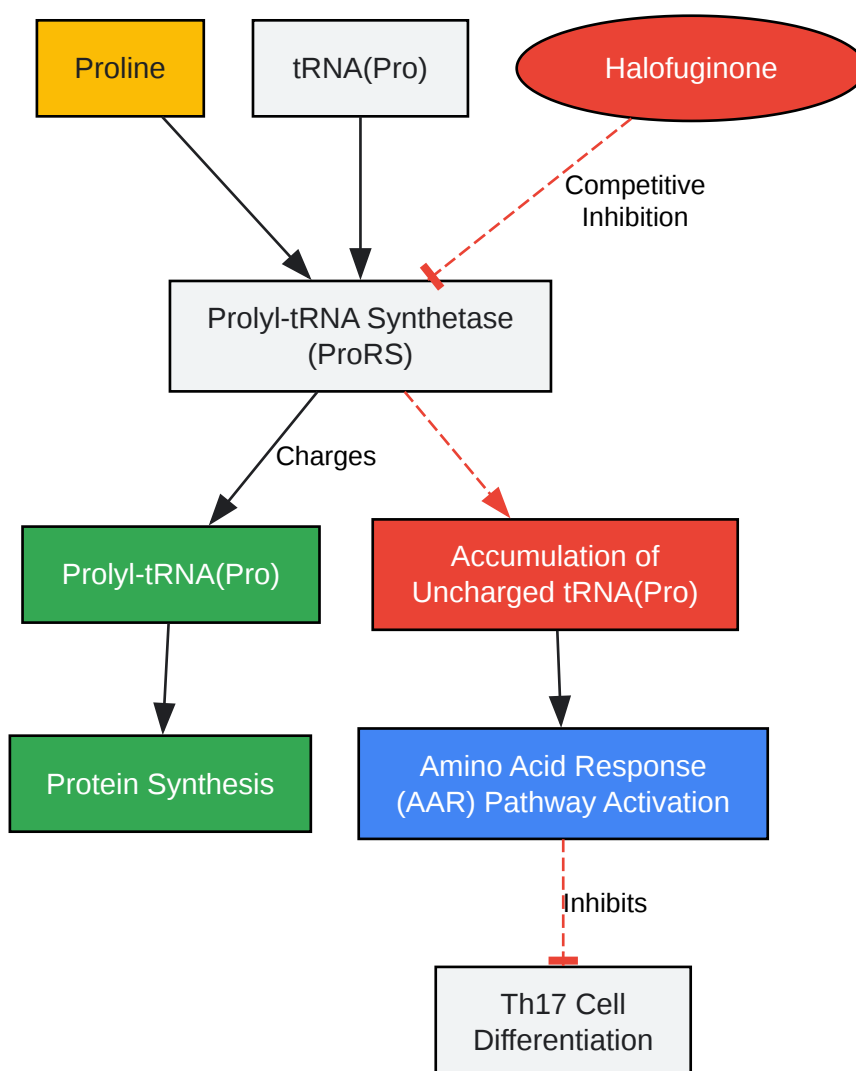
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Figure 2. Halofuginone's inhibition of the TGF- β signaling pathway.

Upon binding of TGF- β to its cell surface receptors, the activated receptor complex phosphorylates receptor-activated Smads (R-Smads), primarily Smad2 and Smad3[11]. Halofuginone specifically blocks the phosphorylation and subsequent activation of Smad3, while having no inhibitory effect on Smad2 activation[12]. This prevents the formation of the heterotrimeric Smad2/3/4 complex and its translocation into the nucleus, thereby inhibiting the transcription of target genes responsible for fibrosis, such as those encoding type I collagen[11] [12]. This selective inhibition of Smad3 makes Halofuginone a potent antifibrotic agent[12].

Inhibition of Prolyl-tRNA Synthetase (ProRS)

Halofuginone's effects on the immune system, particularly its inhibition of pro-inflammatory T helper 17 (Th17) cell differentiation, are mediated by a different mechanism: the inhibition of prolyl-tRNA synthetase (ProRS)[1][13].



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Figure 3. Halofuginone's inhibition of ProRS and AAR activation.

Halofuginone acts as a high-affinity, competitive inhibitor of ProRS, binding to the same active site as proline^{[7][13]}. This inhibition prevents the charging of tRNA with proline, leading to an intracellular accumulation of uncharged tRNA(Pro)^{[11][13]}. The cell interprets this accumulation as a sign of proline starvation, which triggers the Amino Acid Response (AAR) pathway^{[1][13]}. Activation of the AAR pathway selectively inhibits the differentiation of naïve T cells into pro-inflammatory Th17 cells, a key driver of many autoimmune diseases, without affecting other T cell lineages^{[1][11]}.

Key Experimental Protocols

Protocol: Prolyl-tRNA Synthetase Activity Assay

This protocol, adapted from Keller et al., directly measures the effect of Halofuginone on the charging of tRNA with proline[13].

- Reaction Setup: Prepare a reaction mixture using a commercial rabbit reticulocyte lysate (RRL) system, which contains the necessary translational machinery including tRNA synthetases.
- Reagents:
 - Rabbit Reticulocyte Lysate (RRL)
 - Luciferase mRNA (as a reporter for translation)
 - ^{14}C -labeled Proline (^{14}C -Pro) or ^{35}S -labeled Methionine (^{35}S -Met, as a control)
 - Halofuginone (at various concentrations)
 - Exogenous proline (for rescue experiments)
- Procedure:
 - Incubate the RRL with luciferase mRNA in the presence or absence of Halofuginone.
 - To measure proline incorporation specifically, supplement the reaction with ^{14}C -Pro. For a control, run a parallel reaction with ^{35}S -Met.
 - Incubate the reactions for a defined period (e.g., 30-60 minutes) at 30°C .
 - Stop the reaction and isolate the total tRNA from the mixture using a suitable method like phenol-chloroform extraction followed by ethanol precipitation.
- Analysis:
 - Measure the amount of radiolabeled amino acid incorporated into the tRNA fraction using a liquid scintillation counter.

- A dose-dependent decrease in ^{14}C -Pro incorporation in the presence of Halofuginone, with no significant change in ^{35}S -Met incorporation, indicates specific inhibition of prolyl-tRNA synthetase[13].
- Rescue Experiment:
 - To confirm the mechanism, repeat the inhibition assay with a high concentration of exogenous, non-radiolabeled proline.
 - The reversal of Halofuginone-induced inhibition by excess proline demonstrates competitive inhibition at the ProRS active site[13].

Protocol: Western Blot for Smad3 Phosphorylation

This method is used to determine Halofuginone's effect on the TGF- β signaling pathway in fibroblast cell cultures[12][14][15].

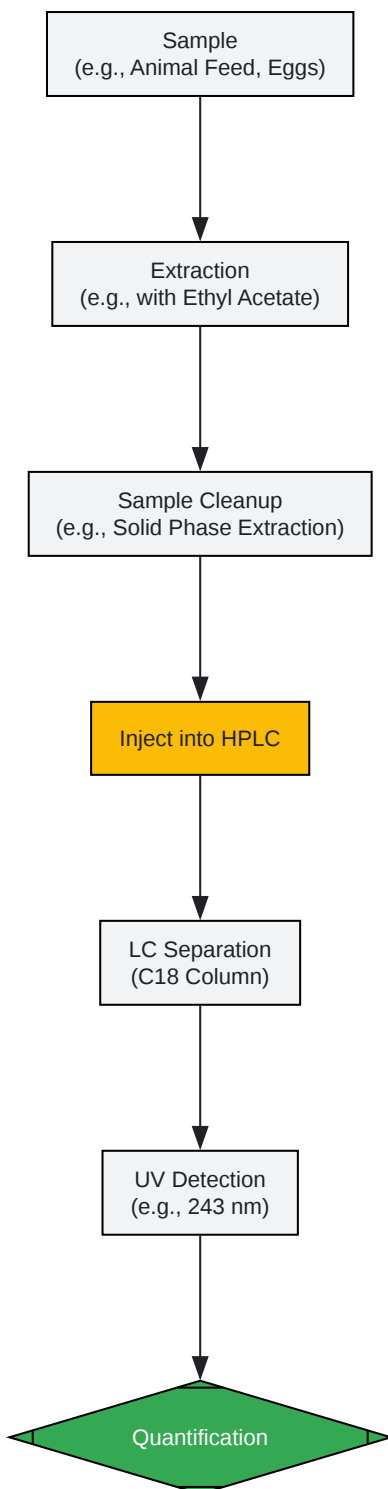
- Cell Culture and Treatment:
 - Culture fibroblasts (e.g., human corneal fibroblasts) in appropriate media until they reach 70-80% confluency.
 - Pre-treat the cells with Halofuginone (e.g., 10 ng/mL) for a specified duration (e.g., 24 hours)[15].
 - Stimulate the cells with TGF- β (e.g., 2 ng/mL) for a short period (e.g., 30 minutes) to induce Smad phosphorylation. Include untreated and TGF- β -only controls.
- Protein Extraction:
 - Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
 - Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

- Quantification and Sample Preparation:
 - Determine the protein concentration of each sample using a BCA or Bradford assay.
 - Normalize the samples by diluting them in Laemmli sample buffer to an equal concentration and volume.
 - Boil the samples for 5-10 minutes to denature the proteins.
- SDS-PAGE and Transfer:
 - Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for phosphorylated Smad3 (p-Smad3).
 - In parallel, probe other membranes with antibodies for total Smad3 (to assess changes in protein expression) and a loading control like GAPDH or β -actin (to ensure equal protein loading)[14].
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

- Quantify the band intensities using image analysis software. A reduction in the p-Smad3/total Smad3 ratio in Halofuginone-treated cells compared to the TGF- β -only control indicates inhibition of Smad3 phosphorylation[14].

Protocol: HPLC Analysis of Halofuginone

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Halofuginone in various matrices, such as animal feed or biological tissues[16][17]. The following is a generalized protocol for its determination.



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Figure 4. General experimental workflow for HPLC analysis of Halofuginone.

- **Standard Preparation:** Prepare a series of standard solutions of **Halofuginone Hydrobromide** in a suitable solvent (e.g., mobile phase) at known concentrations to generate a calibration curve.
- **Sample Extraction:**
 - Homogenize the sample matrix (e.g., 10g of chicken liver)[18].
 - Extract Halofuginone from the sample using an appropriate organic solvent. For eggs, extraction with ethyl acetate is effective[16].
 - Mechanically shake or vortex the mixture to ensure efficient extraction.
 - Centrifuge the mixture and collect the organic supernatant.
- **Sample Cleanup:**
 - Pass the crude extract through a cleanup column to remove interfering substances. An acidic Celite 545 column or other solid-phase extraction (SPE) cartridges can be used[16].
 - Evaporate the cleaned extract to dryness under a stream of nitrogen.
 - Reconstitute the residue in a known volume of the HPLC mobile phase.
- **Chromatographic Conditions:**
 - **HPLC System:** A standard liquid chromatograph equipped with a UV detector.
 - **Column:** A reverse-phase C18 column (e.g., Waters C18) is commonly used[16].
 - **Mobile Phase:** An isocratic mobile phase, such as a mixture of water, acetonitrile, and an ammonium acetate buffer, is often employed[16].
 - **Flow Rate:** Typically 1.0 - 1.5 mL/min.
 - **Detection:** UV detection at a wavelength of 243 nm[16].
- **Analysis:**

- Inject the prepared standards and samples into the HPLC system.
- Identify the Halofuginone peak in the sample chromatograms by comparing its retention time with that of the standards.
- Calculate the concentration of Halofuginone in the samples by comparing the peak area to the calibration curve generated from the standards.

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